molecular formula C11H12N2O3 B2744305 (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid CAS No. 696637-93-1

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

カタログ番号: B2744305
CAS番号: 696637-93-1
分子量: 220.228
InChIキー: YYGSYXAQZZTYJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (CAS 696637-93-1) is a quinazoline derivative featuring a 3-methyl substituent, a 2-oxo group, and an acetic acid moiety attached to the nitrogen at position 1 of the heterocyclic ring. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol.

The acetic acid substituent in this compound enhances water solubility compared to non-polar analogs, making it suitable for studies requiring aqueous solubility .

特性

IUPAC Name

2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGSYXAQZZTYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and esterification. Common reagents include:

  • Anthranilic acid or derivatives
  • Aldehydes or ketones
  • Acid catalysts (e.g., HCl, H2SO4)
  • Esterification agents (e.g., ethanol)

This synthetic route has been optimized to enhance yield and purity through careful control of reaction conditions such as temperature and catalyst concentration .

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Quinazolinone DerivativeStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that modifications in the structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

Quinazolinone derivatives have also shown promise as COX-2 inhibitors, which are crucial in managing inflammation. A study highlighted that certain derivatives demonstrated up to 47.1% COX-2 inhibition at a concentration of 20 µM, indicating potential for anti-inflammatory applications . The structural features contributing to this activity include:

  • Presence of para-sulfonamide groups
  • Specific substitutions on the aryl rings

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, derivatives have shown IC50 values indicating significant cytotoxicity:

CompoundCell LineIC50 (µM)
Compound ALoVo294.32 ± 8.41
Compound BHCT-116383.5 ± 8.99

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

The biological activities of this compound are believed to stem from its ability to interact with specific enzymes and receptors within biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It could modulate receptor tyrosine kinases implicated in tumor growth and metastasis.

Case Studies

Several studies have documented the biological activities of quinazolinone derivatives:

  • Study on Antimicrobial Efficacy : A series of 3-(1,3,4-Oxadiazol-2-yl)-quinazolinones were synthesized and tested for antimicrobial activity against various pathogens. Results indicated strong activity correlated with specific structural modifications .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects against human cancer cell lines demonstrated that certain derivatives significantly reduced cell viability, suggesting their potential as chemotherapeutic agents .

科学的研究の応用

The compound (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores its applications across various fields, particularly in pharmaceuticals and medicinal chemistry.

Antimicrobial Activity

Quinazolinones, including this compound, have shown significant antimicrobial properties. Research indicates that derivatives of quinazolinones exhibit activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from quinazolinone structures have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating tuberculosis and other infections .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively studied. Several synthesized compounds related to this compound have been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Some derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .

Antituberculosis Activity

Research has highlighted the antitubercular activity of various quinazolinone derivatives. For example, compounds containing a quinazolinone moiety have been identified as potential candidates for further development as antituberculosis agents due to their ability to inhibit the growth of Mycobacterium tuberculosis .

Reactivity

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation : Conversion to higher oxidation state derivatives.
  • Reduction : Reduction of the carbonyl group to form alcohol derivatives.
  • Substitution : Nucleophilic or electrophilic substitution on the aromatic ring.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized quinazolinone derivatives against several microbial strains using a well diffusion method. Compounds with specific functional groups showed enhanced activity, indicating that structural modifications could lead to improved efficacy against resistant strains .

Case Study 2: Anticancer Activity Assessment

Another research focused on the antiproliferative effects of this compound derivatives on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of synthesized compounds, revealing a correlation between structural features and biological activity .

類似化合物との比較

Structural Modifications and Key Features

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Compound Name CAS Number Substituents Key Features Applications/Notes
(3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (Target) 696637-93-1 3-methyl, 2-oxo, acetic acid Moderate solubility; discontinued commercially Research applications; synthetic intermediate
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid 4802-88-4 2,4-dioxo, acetic acid Additional oxo group at position 4; higher polarity Potential reactivity in nucleophilic substitutions
2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide (Schiff base precursor) - 2,4-dioxo, phenyl, acetohydrazide Acetohydrazide group enables Schiff base formation Used in synthesizing antimicrobial agents
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (TP283) - 2,4-dioxo, benzoic acid Bulkier aromatic substituent; reduced solubility Metabolite of carbamazepine in environmental studies
Zenarestat ([3-(4-Bromo-2-fluorobenzyl)-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid) 122341-56-4 4-bromo-2-fluorobenzyl, 7-chloro, 2,4-dioxo, acetic acid Halogenated substituents enhance lipophilicity Pharmaceutical use as an aldose reductase inhibitor
(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid 869947-94-4 3-methyl, 2,4-dioxo, acetic acid Dual oxo groups increase hydrogen-bonding capacity Noted in combinatorial chemistry libraries

Key Findings from Comparative Analysis

Solubility and Reactivity: The target compound’s acetic acid group improves solubility in polar solvents compared to TP283’s benzoic acid analog, which has a larger hydrophobic aromatic ring .

Biological Relevance :

  • Zenarestat’s halogenated benzyl group significantly enhances membrane permeability, a critical feature for blood-brain barrier penetration in therapeutic contexts .
  • Schiff base derivatives (e.g., acetohydrazide in ) demonstrate modular reactivity, enabling the synthesis of antimicrobial agents .

Synthetic Utility :

  • The target compound’s discontinued commercial status contrasts with its analogs like TP283, which are actively studied as environmental transformation products .
  • Phosphonic acid derivatives (e.g., ) highlight the versatility of quinazoline scaffolds in medicinal chemistry, though their synthesis differs from the target’s straightforward acetic acid functionalization .

Q & A

Q. What are the recommended synthetic routes for (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid?

A common approach involves cyclocondensation of substituted anthranilic acid derivatives with methyl acetoacetate, followed by alkylation or acylation to introduce the acetic acid moiety. For example, refluxing 2-aminobenzoic acid derivatives with β-keto esters in acetic acid under catalytic conditions can yield the quinazolinone core. Subsequent functionalization via nucleophilic substitution or coupling reactions introduces the acetic acid group. Purification typically involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures .

Example Reaction Conditions :

StepReagents/ConditionsTimeYield
Core formationAcetic acid, 110°C, reflux3–5 h60–75%
AlkylationBromoacetic acid, K₂CO₃, DMF12 h50–65%

Q. How should researchers handle this compound safely in the laboratory?

The compound exhibits acute toxicity (oral, Category 4) and skin/eye irritation (Category 2). Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Keep in airtight containers away from incompatible materials (strong oxidizers).

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the quinazolinone core (e.g., carbonyl signals at ~170 ppm) and acetic acid sidechain (δ ~4.2 ppm for CH₂).
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₂O₃: calculated 219.0775).

Q. How can researchers assess its purity during synthesis?

Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor for byproducts such as unreacted starting materials or diastereomers. Purity >95% is typically required for biological testing .

Q. What solvents are compatible for recrystallization?

DMF/acetic acid mixtures are effective for removing polar impurities. Ethanol/water systems (1:1 v/v) can also yield high-purity crystals. Avoid chlorinated solvents due to potential halogenation side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Use SHELXL for refinement, especially for handling high-resolution data or twinned crystals. Key steps:

  • Apply the TWIN command for twinned datasets.
  • Restrain anisotropic displacement parameters for light atoms (C, N, O).
  • Validate hydrogen bonding networks using WinGX/ORTEP for visualization . Example: A derivative with a puckered quinazolinone ring was analyzed using Cremer-Pople parameters (amplitude = 0.45 Å, θ = 15°), confirming non-planarity .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT calculations (B3LYP/6-311+G(d,p)): Optimize geometry and calculate Fukui indices to identify electrophilic sites (e.g., C-2 carbonyl group).
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability .

Q. How to address contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity in standardized assays (e.g., enzyme inhibition at 1–100 μM).
  • Metabolite screening : Use LC-MS/MS to identify transformation products (e.g., oxidation at the methyl group or hydrolysis of the acetic acid moiety) that may confound results .

Q. What strategies optimize enantiomeric purity in chiral analogs?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Asymmetric synthesis : Employ Evans’ oxazolidinones or enzymatic resolution (e.g., lipase-catalyzed esterification) .

Q. How to analyze its environmental persistence in microbial fuel cell systems?

  • LC-HRMS : Monitor degradation products like 2-(2-oxoquinazolin-1(2H)-yl)benzoic acid (m/z 283.0721).
  • Isotope labeling : Use ¹⁴C-tracers to quantify mineralization rates in wetland-microbial fuel cell (CW-MFC) systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。